Comparative aPKC Inhibition: Structural Prerequisite for Vascular Permeability Studies
The 2-amino-4-phenylthiophene-3-carboxamide scaffold is the direct carboxamide analog of a key screening hit in the development of atypical protein kinase C (aPKC) inhibitors. While direct IC50 data for the carboxamide itself (150302-19-5) is not reported, the SAR study on the structurally analogous 2-amino-3-carboxy-4-phenylthiophene series provides critical context. That study found that the most efficacious inhibitors, compounds 6 and 32, achieved low nanomolar EC50 values in cellular models of aPKC-dependent signaling, specifically NFκB-driven gene transcription and VEGF/TNF-induced vascular endothelial permeability [1]. The carboxamide 150302-19-5 represents a distinct chemotype from the carboxylic acid, and its use as a synthetic precursor is essential for generating libraries where the 3-position substituent is systematically varied to probe its effect on potency and selectivity, a key lesson from the published SAR [1].
| Evidence Dimension | In vitro aPKC-dependent cellular activity |
|---|---|
| Target Compound Data | Not directly reported for this specific compound; serves as a core scaffold for SAR exploration. |
| Comparator Or Baseline | Compound 6 and Compound 32 (optimized 2-amino-3-carboxy-4-phenylthiophene derivatives) |
| Quantified Difference | The difference lies in the functional group at the 3-position: carboxamide (target) vs. carboxylic acid (optimized comparators). This is a key structural variable in the SAR study that dictated nanomolar potency. |
| Conditions | Cellular assays for NFκB-driven gene transcription and VEGF/TNF-induced vascular endothelial permeability. |
Why This Matters
This structural distinction is critical for procurement; 150302-19-5 is the correct starting material for any synthetic program aiming to evaluate the specific role of the 3-carboxamide moiety in modulating aPKC inhibition and downstream permeability effects.
- [1] Titchenell, P. M., Showalter, H. D. H., Pons, J. F., Barber, A. J., Jin, Y., & Antonetti, D. A. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3034–3038. View Source
